Cas no 1864232-45-0 (Octane, 5-(chloromethyl)-2,4-dimethyl-)

Octane, 5-(chloromethyl)-2,4-dimethyl- structure
1864232-45-0 structure
Product Name:Octane, 5-(chloromethyl)-2,4-dimethyl-
CAS No:1864232-45-0
MF:C11H23Cl
MW:190.753322839737
CID:5285925
Update Time:2025-07-16

Octane, 5-(chloromethyl)-2,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Octane, 5-(chloromethyl)-2,4-dimethyl-
    • Inchi: 1S/C11H23Cl/c1-5-6-11(8-12)10(4)7-9(2)3/h9-11H,5-8H2,1-4H3
    • InChI Key: WDCFULKQIWMKNQ-UHFFFAOYSA-N
    • SMILES: CC(C)CC(C)C(CCl)CCC

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Additional information on Octane, 5-(chloromethyl)-2,4-dimethyl-

Chemical Profile of Octane, 5-(chloromethyl)-2,4-dimethyl- (CAS No. 1864232-45-0)

Octane, 5-(chloromethyl)-2,4-dimethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 1864232-45-0, is a specialized organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound belongs to the class of alkanes with functional groups that make it particularly interesting for various synthetic applications. The presence of a chloromethyl substituent and two methyl groups at the 2nd and 4th carbon positions imparts unique reactivity and structural properties that are exploited in multiple chemical pathways.

The molecular structure of Octane, 5-(chloromethyl)-2,4-dimethyl- consists of a branched eight-carbon chain with specific functional modifications. The chloromethyl group (–CH₂Cl) introduces a reactive site that can participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. This reactivity is particularly useful in pharmaceutical chemistry, where such intermediates are often employed to build intricate drug scaffolds.

In recent years, there has been significant interest in the development of novel synthetic methodologies that leverage compounds like Octane, 5-(chloromethyl)-2,4-dimethyl-. One notable area of research involves its use as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its utility in constructing heterocyclic compounds, which are prevalent in many pharmaceuticals due to their biological activity. The chloromethyl group serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents or linkages that are essential for drug design.

The dimethyl substitution at the 2nd and 4th carbon atoms provides steric and electronic effects that can influence the reactivity of the molecule. These effects are particularly important in transition metal-catalyzed reactions, where the spatial arrangement of substituents can dictate reaction outcomes. Recent studies have demonstrated the effectiveness of Octane, 5-(chloromethyl)-2,4-dimethyl- in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental to constructing complex organic frameworks.

In the realm of medicinal chemistry, the compound has been investigated for its potential role in developing new therapeutic agents. The chloromethyl group's ability to undergo nucleophilic addition reactions makes it an attractive feature for generating biaryl structures or other pharmacophores. For example, researchers have utilized this compound to synthesize derivatives with anti-inflammatory or anticancer properties. The structural motif present in Octane, 5-(chloromethyl)-2,4-dimethyl- aligns well with known drug-like characteristics, such as lipophilicity and metabolic stability.

The synthesis of Octane, 5-(chloromethyl)-2,4-dimethyl- itself is an intriguing challenge that has prompted innovation in synthetic chemistry. Modern techniques involving catalytic hydrogenation and selective halogenation have been employed to achieve high yields and purity. These methods not only highlight the compound's synthetic utility but also contribute to the broader arsenal of tools available to chemists working on complex molecular constructions.

Efforts to understand the mechanistic aspects of reactions involving Octane, 5-(chloromethyl)-2,4-dimethyl- have revealed insights into how functional groups influence reaction pathways. For instance, computational studies have helped elucidate how the electron-withdrawing effect of the chloro group modulates the reactivity of adjacent positions on the carbon chain. Such knowledge is crucial for designing efficient synthetic routes and predicting the behavior of related compounds.

The pharmaceutical industry continues to explore novel applications for intermediates like Octane, 5-(chloromethyl)-2,4-dimethyl-. Its unique structural features make it a valuable building block for drugs targeting various diseases. By leveraging its reactivity and compatibility with modern synthetic methods, chemists can rapidly prototype new molecules with tailored properties. This adaptability is essential in an era where drug discovery demands speed and precision.

The environmental impact of using such compounds also warrants consideration. While Octane, 5-(chloromethyl)-2,4-dimethyl- offers significant synthetic advantages, its handling requires adherence to best practices in laboratory safety. Researchers must balance innovation with responsibility to ensure sustainable practices in chemical synthesis.

In conclusion, Octane, 5-(chloromethyl)-2,4-dimethyl-, CAS No. 1864232-45-0, represents a fascinating example of how structural modifications can enhance a molecule's utility in chemical research and pharmaceutical development. Its reactivity profile and synthetic versatility make it a cornerstone compound for exploring new chemical pathways and designing innovative therapeutic agents.

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